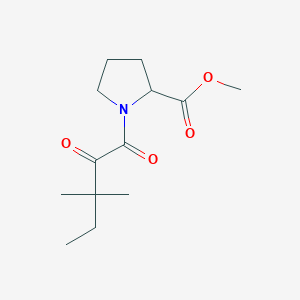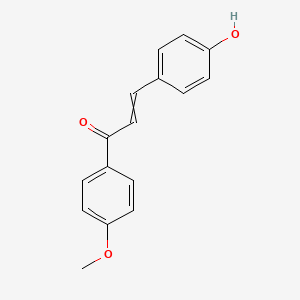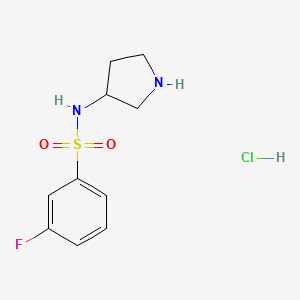![molecular formula C48H30F18Ni B12509685 Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel is a complex organometallic compound that features a nickel center coordinated to three ligands, each containing trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel typically involves the reaction of nickel salts with ligands containing trifluoromethyl groups. One common method is the coordination of nickel(II) chloride with 1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene under inert atmosphere conditions. The reaction is often carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures to ensure complete coordination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the trifluoromethyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .
科学研究应用
Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.
Pharmaceuticals: The compound’s ability to form stable complexes makes it useful in drug development and delivery systems.
Environmental Chemistry: It is used in the study of environmental pollutants and their interactions with metal complexes.
作用机制
The mechanism by which tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel exerts its effects involves the coordination of the nickel center to the trifluoromethyl ligands. This coordination alters the electronic properties of the nickel, enabling it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
相似化合物的比较
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Another compound with trifluoromethyl groups, used in similar catalytic applications.
1,3,5-Tris(4-amino-2-trifluoromethylphenoxy)benzene: A compound with trifluoromethyl groups, used in materials science and pharmaceuticals.
Uniqueness
Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel is unique due to its specific coordination environment and the presence of multiple trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic and material applications .
属性
分子式 |
C48H30F18Ni |
|---|---|
分子量 |
1007.4 g/mol |
IUPAC 名称 |
nickel;1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/3C16H10F6.Ni/c3*17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22;/h3*1-10H; |
InChI 键 |
MPYIHPQSDZTTLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


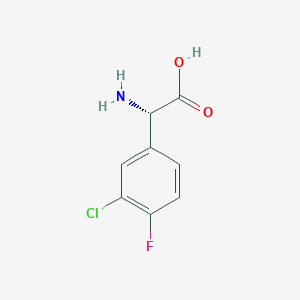

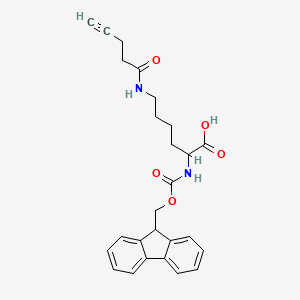
![cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)

![1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine](/img/structure/B12509647.png)
![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)
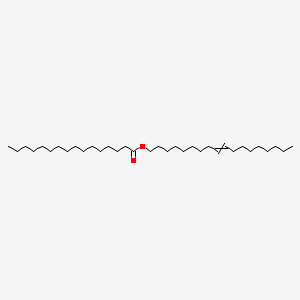
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
